molecular formula C7H4BrFO B045324 2-Bromo-5-fluorobenzaldehyde CAS No. 94569-84-3

2-Bromo-5-fluorobenzaldehyde

Cat. No.: B045324
CAS No.: 94569-84-3
M. Wt: 203.01 g/mol
InChI Key: CJUCIKJLMFVWIS-UHFFFAOYSA-N
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Description

2-Bromo-5-fluorobenzaldehyde is an organic compound with the molecular formula C7H4BrFO. It is a substituted benzaldehyde, where the benzene ring is substituted with a bromine atom at the second position and a fluorine atom at the fifth position. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

It is used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles , which are used in material science as molecular receptors .

Mode of Action

It is known that it can be prepared by reacting 2-bromo-5-fluorotoluene with n-bromosuccinimide . This suggests that it may interact with its targets through a free radical reaction .

Biochemical Pathways

It is used in the synthesis of 5-fluoro-3-substituted benzoxaboroles , which are known to interact with various biochemical pathways.

Pharmacokinetics

Its molecular weight of 20301 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

It is used as a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles , which are used in material science as molecular receptors . This suggests that it may have a role in facilitating molecular recognition and binding.

Action Environment

The action, efficacy, and stability of 2-Bromo-5-fluorobenzaldehyde can be influenced by various environmental factors. For instance, it is known to be air-sensitive and should be stored at a temperature between 2-8°C . It should also be kept away from heat, flames, and sparks to prevent hazardous combustion products .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-5-fluorobenzaldehyde can be synthesized by reacting 2-bromo-5-fluorotoluene with N-bromosuccinimide. The reaction typically occurs in the presence of a solvent such as dichloromethane and a catalyst like aluminum trichloride . The reaction conditions involve maintaining a low temperature initially and then allowing the reaction to proceed at room temperature.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The crude product is often purified through recrystallization or distillation .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The aldehyde group in this compound can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: It can participate in condensation reactions to form various derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzaldehydes.

    Oxidation Product: 2-Bromo-5-fluorobenzoic acid.

    Reduction Product: 2-Bromo-5-fluorobenzyl alcohol

Scientific Research Applications

2-Bromo-5-fluorobenzaldehyde is used extensively in scientific research due to its versatility:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It is an intermediate in the synthesis of various drugs, particularly those targeting neurological and inflammatory conditions.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals

Comparison with Similar Compounds

  • 2-Bromo-4-fluorobenzaldehyde
  • 2-Bromo-5-methoxybenzaldehyde
  • 2-Bromo-4-methylbenzaldehyde
  • 5-Bromo-2-fluorobenzaldehyde

Comparison: 2-Bromo-5-fluorobenzaldehyde is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and the types of reactions it can undergo. For example, 2-Bromo-4-fluorobenzaldehyde has the fluorine atom at the fourth position, which can lead to different chemical behavior and applications .

Properties

IUPAC Name

2-bromo-5-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJUCIKJLMFVWIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378371
Record name 2-Bromo-5-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94569-84-3
Record name 2-Bromo-5-fluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94569-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To the solution of (2-bromo-5-fluoro-phenyl)methanol (0.852 g, 4.156 mmol) in DCM (15 ml) was added MnO2 (4.254 g, 85%, 41.56 mmol). The mixture was stirred at room temperature for two days, and then filtered and washed with DCM. The filtrate was concentrated to afford 777 mg 2-bromo-5-fluoro-benzaldehyde (92% yield). The newly made aldehyde (0.777 g, 3.828 mmol) was then dissolved in anhydrous THF (10 ml) and cooled to 0° C. Trifluoromethyl trimethylsilane (1.13 ml, 7.656 mmol) was added, and followed by tetrabutyl ammonium fluoride (0.020 g, 0.076 mmol). The temperature was then allowed to warm to room temperature. The mixture was stirred for 5 h at room temperature, then diluted with ethyl acetate, washed with water, brine and dried by MgSO4. The solvent was removed under reduced pressure to give 2-bromo-5-fluoro-phenyl)2,2,2-trifluoro-ethanol, 1.1 g (90% purity) as a crude product, which was used for the next step without further purification.
Quantity
0.852 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
4.254 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-5-fluorobenzaldehyde
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Customer
Q & A

Q1: What are the key structural features of 2-Bromo-5-fluorobenzaldehyde?

A1: this compound is an aromatic aldehyde derivative. Crystallographic analysis reveals that the molecule adopts a conformation where the benzaldehyde oxygen atom is trans to the bromine atom at the 2-position []. Additionally, the crystal structure is stabilized by short Br⋯F interactions between neighboring molecules, with distances ranging from 3.1878 Å to 3.3675 Å []. Furthermore, offset face-to-face π-stacking interactions are observed between the aromatic rings of adjacent molecules, contributing to the crystal packing [].

Q2: Are there any computational studies on this compound?

A2: While detailed computational studies are not available in the provided abstracts, one mentions the use of "ab initio/DFT electronic structure calculations and normal coordinate analysis" []. This suggests researchers have employed computational methods to investigate the electronic structure and vibrational properties of the molecule. Further research exploring these calculations could provide valuable insights into the reactivity and potential applications of this compound.

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